1-Amino-6-nitrobenzo(a)pyrene
Description
Structure
3D Structure
Properties
CAS No. |
132482-43-0 |
|---|---|
Molecular Formula |
C20H12N2O2 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
6-nitrobenzo[a]pyren-1-amine |
InChI |
InChI=1S/C20H12N2O2/c21-17-10-6-11-5-7-16-19-13(8-9-15(17)18(11)19)12-3-1-2-4-14(12)20(16)22(23)24/h1-10H,21H2 |
InChI Key |
RPGRSCMHUVPJSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2[N+](=O)[O-])C=CC5=C4C(=C(C=C5)N)C=C3 |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies
Chemical Synthesis Pathways for Nitrobenzo[a]pyrenes (e.g., 1-, 3-, and 6-nitrobenzo[a]pyrene) as Precursors
The foundational step in synthesizing many substituted benzo[a]pyrenes, including the target aminonitro derivative, is the preparation of mononitrated isomers. These nitrobenzo[a]pyrenes serve as critical intermediates.
The direct electrophilic nitration of benzo[a]pyrene (B130552) (BaP) invariably produces a mixture of isomers, with the substitution pattern being highly dependent on the reaction conditions and the nitrating agent employed. The C-6 position of BaP is the most electron-rich and sterically accessible, often leading to 6-nitrobenzo[a]pyrene as the major product. However, significant quantities of 1-nitrobenzo[a]pyrene and 3-nitrobenzo[a]pyrene are also formed.
Common nitrating systems include:
Nitric Acid (HNO₃) in Acetic Anhydride (B1165640)/Acetic Acid: A classic method that results in a mixture of 1-, 3-, and 6-nitro isomers.
Dinitrogen Tetroxide (N₂O₄): As detailed by Fu et al. (1980), reaction of BaP with N₂O₄ in dichloromethane (B109758) at low temperatures yields a mixture where 6-nitrobenzo[a]pyrene is the predominant isomer, accompanied by the 1- and 3-isomers .
Nitronium Tetrafluoroborate (NO₂BF₄): A potent nitrating agent that also produces a mixture of isomers.
An alternative, more regioselective approach involves the nitration of a partially hydrogenated precursor, 7,8,9,10-tetrahydrobenzo[a]pyrene. Nitration of this substrate followed by aromatization (dehydrogenation), for instance with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), can alter the isomer distribution and provide a more controlled pathway to specific nitro-BaP isomers .
The table below summarizes typical outcomes of direct BaP nitration.
| Nitrating Agent & Conditions | 1-Nitrobenzo[a]pyrene Yield | 3-Nitrobenzo[a]pyrene Yield | 6-Nitrobenzo[a]pyrene Yield | Reference |
|---|---|---|---|---|
| N₂O₄ in CH₂Cl₂ at -10°C | ~10% | ~10% | ~80% | |
| HNO₃ in Acetic Anhydride | Variable, significant fraction | Variable, significant fraction | Major Isomer |
Given that nitration reactions produce a complex mixture, the isolation of pure isomers is a critical and challenging step. Chromatographic techniques are indispensable for this purpose.
Column Chromatography: Preparative-scale separation is often first achieved using column chromatography on adsorbents like silica (B1680970) gel or alumina. Elution with nonpolar solvent systems, such as hexane (B92381) with increasing gradients of dichloromethane or benzene, allows for the separation of the isomers based on their differing polarities. The 6-nitro isomer is typically less polar than the 1- and 3-nitro isomers and thus elutes earlier [1, 2].
High-Performance Liquid Chromatography (HPLC): For analytical quantification and high-purity isolation, HPLC is the method of choice. Both normal-phase and reversed-phase systems are effective.
Normal-Phase HPLC: Utilizes a polar stationary phase (e.g., silica, µPorasil) with a nonpolar mobile phase (e.g., hexane). This method provides excellent resolution of the 1-, 3-, and 6-nitro isomers [3, 4].
Reversed-Phase HPLC: Employs a nonpolar stationary phase (e.g., C18) with a polar mobile phase (e.g., methanol/water). While also effective, the elution order may be different from normal-phase chromatography.
The table below details exemplary chromatographic systems for separating these key precursors.
| Technique | Stationary Phase | Mobile Phase | Elution Order | Reference |
|---|---|---|---|---|
| Column Chromatography | Silica Gel | Hexane-Benzene Gradient | 6-NO₂, followed by 1-NO₂ and 3-NO₂ | |
| Normal-Phase HPLC | µPorasil (Silica) | Hexane | 6-NO₂, 1-NO₂, 3-NO₂ | |
| Reversed-Phase HPLC | Zorbax ODS (C18) | 85% Methanol in Water | 3-NO₂, 1-NO₂, 6-NO₂ |
Synthetic Routes to Aminonitrobenzo[a]pyrene Derivatives, Specifically 1-Amino-6-nitrobenzo[a]pyrene
Once the appropriate nitrated precursors are obtained, subsequent reactions are performed to install the amino group, yielding the target compound.
The most direct and widely cited route to 1-amino-6-nitrobenzo[a]pyrene involves the selective reduction of 1,6-dinitrobenzo[a]pyrene (1,6-DNBaP).
Dinitration: The synthesis begins with a more forceful nitration of BaP to produce dinitro-isomers. This typically yields a mixture containing 1,6-DNBaP and 3,6-DNBaP, which must be separated chromatographically.
Selective Reduction: The isolated 1,6-DNBaP is then subjected to partial reduction. The goal is to reduce one nitro group to an amino group while leaving the second intact. This selectivity is achieved by using mild chemical reducing agents that can differentiate between the two nitro groups, which are in distinct electronic and steric environments. Sodium hydrosulfide (B80085) (NaSH) is a particularly effective reagent for this transformation. Research by Fu et al. (1982) demonstrated that the treatment of 1,6-DNBaP with NaSH in a solvent such as aqueous ethanol (B145695) or dioxane preferentially reduces the nitro group at the C-1 position, yielding 1-amino-6-nitrobenzo[a]pyrene as the major product .
The specific conditions for this key transformation are outlined in the following table.
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1,6-Dinitrobenzo[a]pyrene | Sodium Hydrosulfide (NaSH) | Aqueous Dioxane, Reflux | 1-Amino-6-nitrobenzo[a]pyrene | ~60% |
While the reductive pathway from 1,6-DNBaP is the most common, other synthetic strategies can be envisioned, some of which may utilize diazonium salt chemistry. Diazonium salts are versatile intermediates in aromatic chemistry, typically formed by treating a primary aromatic amine with nitrous acid.
A plausible, albeit less direct, synthetic route to 1-amino-6-nitrobenzo[a]pyrene that highlights the principles of synthetic design is as follows:
Start with 1-aminobenzo[a]pyrene.
Protect the amino group: The highly activating amino group is first protected, for example, through acetylation with acetic anhydride to form 1-acetamidobenzo[a]pyrene. This prevents unwanted side reactions and helps direct the subsequent nitration.
Directed Nitration: The acetamido group is a powerful ortho-, para-director. In the 1-acetamidobenzo[a]pyrene structure, the C-6 position is para to the acetamido group and is strongly activated towards electrophilic substitution. Nitration of this protected intermediate would therefore be expected to yield 1-acetamido-6-nitrobenzo[a]pyrene with high regioselectivity.
Deprotection: The final step is the hydrolysis of the amide group, typically under acidic or basic conditions, to reveal the primary amine, yielding the target 1-amino-6-nitrobenzo[a]pyrene.
In this context, diazonium salt chemistry, as explored by Ioki (1977), is more frequently used to convert an existing aminonitro-BaP into other derivatives . For example, 1-amino-6-nitrobenzo[a]pyrene can be converted to its corresponding diazonium salt, which can then be displaced to form compounds like 1-hydroxy-6-nitrobenzo[a]pyrene. While not a direct synthesis of the target compound, this demonstrates the utility of such intermediates in the broader chemical space of functionalized benzo[a]pyrenes.
Advanced Analytical and Spectroscopic Characterization
Spectroscopic Techniques for Structural Elucidation and Identification
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a cornerstone technique for the analysis of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) and their metabolites. It provides crucial information on molecular weight and fragmentation patterns, which are essential for structural elucidation.
Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful tool for separating and identifying volatile and semi-volatile compounds like nitro-PAHs. The analysis of the precursor, 6-nitrobenzo(a)pyrene (6-NBaP), provides insight into the methods applicable to its amino derivatives. In GC/MS analysis, the elution profile, or retention time, is a key identifier. For instance, 6-NBaP has a distinct retention time that allows it to be separated from its isomers, such as 1- and 3-NBaP. researchgate.net The separation is typically performed on a phenylmethylpolysiloxane column. researchgate.net
The mass fragmentation patterns observed in GC/MS are critical for confirming the identity of these compounds. For 6-nitrobenzo(a)pyrene, the mass spectrum shows a molecular ion (M+) peak corresponding to its molecular weight. Key fragment ions result from the loss of the nitro group (-NO2) and other characteristic cleavages of the polycyclic aromatic structure. capes.gov.brnih.gov While specific fragmentation data for 1-Amino-6-nitrobenzo(a)pyrene is not widely published, the analysis of its precursor provides a template for its expected behavior, which would include a molecular ion peak and fragments corresponding to the loss of nitro and amino groups.
Table 1: GC/MS Retention Data for 6-Nitrobenzo(a)pyrene
| Column Type | Active Phase | Retention Time (min) | Reference |
|---|---|---|---|
| Capillary | 5% Phenylmethylpolysiloxane (15 m) | 17.20 | researchgate.net |
This table illustrates the typical retention data obtained for the precursor compound, 6-nitrobenzo(a)pyrene, under specific GC conditions.
Liquid chromatography/mass spectrometry (LC-MS) is particularly valuable for analyzing less volatile or thermally labile metabolites, such as the amino derivatives of nitro-PAHs. researchgate.net LC-MS methods are frequently used in metabolic studies to identify the products formed from the biotransformation of parent compounds. For example, the metabolism of 6-nitrobenzo(a)pyrene by intestinal microflora has been investigated using high-pressure liquid chromatography (HPLC) combined with mass spectrometry. nih.govnih.gov These studies successfully identified 6-aminobenzo(a)pyrene (B1211386) as a major metabolite by comparing its mass spectral properties with those of an authentic standard. nih.govnih.gov
LC-MS/MS, a tandem mass spectrometry technique, offers enhanced selectivity and sensitivity for quantifying trace levels of these compounds in complex environmental and biological samples. researchgate.netsciex.com By monitoring specific precursor-to-product ion transitions, LC-MS/MS can accurately detect and measure target analytes like aminonitro-PAHs even in the presence of interfering substances. sciex.com Atmospheric pressure chemical ionization (APCI) is often the chosen ionization source for LC-MS analysis of PAHs and their derivatives due to its robustness and minimal matrix effects. sciex.com
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-visible (UV-Vis) absorption spectroscopy is a fundamental technique used in the characterization of PAHs and their derivatives. The UV-Vis spectrum is determined by the electronic structure of the aromatic system and is sensitive to the type and position of substituents. Metabolites of 6-nitrobenzo(a)pyrene, including the amino derivative, have been identified by comparing their UV-Vis absorption spectra to those of known standards. nih.govnih.gov
The introduction of a nitro group to a PAH, such as benzo[a]pyrene (B130552), causes a bathochromic (red) shift in the absorption bands compared to the parent compound. researchgate.net The subsequent reduction of the nitro group to an amino group would further alter the spectrum. The characteristic UV-Vis spectrum provides a valuable fingerprint for identifying specific isomers and metabolites during chromatographic analysis.
Chromatographic Separation Methods for Isomers and Metabolites
The structural similarity among isomers and metabolites of nitro-PAHs necessitates high-resolution chromatographic techniques for their effective separation and quantification.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-performance liquid chromatography (HPLC) is the most widely used technique for the analysis of nitro-PAHs and their metabolites due to its versatility and high resolving power. researchgate.netepa.gov Reversed-phase HPLC, typically using an ODS (C18) column, is commonly employed for separating these compounds. researchgate.net A gradient elution system, often with a mobile phase consisting of acetonitrile (B52724) and water, allows for the separation of a wide range of nitro-PAHs and their metabolites within a single run. researchgate.net
HPLC is crucial in metabolic studies for fractionating and isolating products from biological incubations. For instance, the metabolites of 1-, 3-, and 6-nitrobenzo(a)pyrene produced by rat intestinal microflora were successfully separated and quantified using HPLC. nih.gov The technique has also been applied to separate complex mixtures of nitro-PAH isomers, such as those derived from nitration reactions of 7H-dibenzo[c,g]carbazole. acs.org Furthermore, online reduction techniques can be coupled with HPLC, where the nitro-PAHs are reduced to their highly fluorescent amino-PAH counterparts post-column, enabling sensitive fluorescence detection. researchgate.net
Table 2: HPLC Separation of Nitro-PAH Metabolites
| Compound | Chromatographic System | Detection Method | Application | Reference |
|---|---|---|---|---|
| 6-Nitrobenzo(a)pyrene Metabolites | Reversed-phase HPLC | UV, Mass Spectrometry | Identification of 6-aminobenzo(a)pyrene in microbial metabolism study | nih.govnih.gov |
| Nitro-PAH Standards | Alltech ODS column with acetonitrile/water gradient | Spectrophotometric (254 nm) | Separation of 22 nitro-PAH standards, including 6-NBaP | researchgate.net |
This table summarizes various HPLC methods used for the separation and analysis of nitro-PAH metabolites, highlighting the versatility of the technique.
Medium-Pressure Liquid Chromatography (MPLC) for Isomer Separation
For the preparative separation of isomers that are difficult to resolve by other methods, medium-pressure liquid chromatography (MPLC) can be utilized. While less common than HPLC for analytical purposes, MPLC is an effective technique for isolating larger quantities of pure isomers for further study. Research has shown the use of MPLC for the separation of 1- and 3-nitrobenzo(a)pyrene (B1210395) isomers from a mixture. researchgate.net This separation was achieved on a silica (B1680970) gel column using a hexane (B92381) and dichloromethane (B109758) solvent system, following a preliminary separation by thin-layer chromatography (TLC). researchgate.net This demonstrates the utility of MPLC in the multi-step purification process required for obtaining pure standards of these closely related compounds.
Metabolic Pathways and Biotransformation
Microbial Metabolism and Nitroreduction
Intestinal microflora play a significant role in the metabolism of nitrobenzo[a]pyrenes, primarily through nitroreduction.
Studies involving the incubation of nitrobenzo[a]pyrene (nitro-BaP) isomers with rat intestinal microflora under anaerobic conditions have demonstrated the capacity of these microorganisms to reduce the nitro group. nih.gov After a 48-hour exposure, 1-nitro-BaP was metabolized to 1-amino-BaP (1-aminobenzo[a]pyrene) and 1-nitroso-BaP (1-nitrosobenzo[a]pyrene). nih.gov Specifically, 13% of the initial 1-nitro-BaP was converted to 1-amino-BaP, while 4% was present as 1-nitroso-BaP. nih.gov This reduction is a critical step, as the resulting amino-BaP metabolites can be further metabolized by mammalian enzymes. iarc.fr Human intestinal microflora have also been shown to reduce nitro-PAHs, highlighting the importance of the gut microbiome in the biotransformation of these compounds. iarc.fr
The extent of nitroreduction by intestinal microflora varies significantly among the different isomers of nitro-BaP, indicating a high degree of substrate specificity for the microbial nitroreductases. nih.gov The observed order of reduction for the isomers is 3-nitro-BaP > 6-nitro-BaP > 1-nitro-BaP. nih.gov After 48 hours, 84% of 3-nitro-BaP and 51% of 6-nitro-BaP were reduced to their corresponding amino derivatives, compared to only 13% of 1-nitro-BaP being converted to 1-amino-BaP. nih.gov This substrate specificity suggests that the structural differences between the isomers influence their interaction with the active sites of microbial nitroreductase enzymes. nih.gov
Mammalian Metabolism Focusing on Biotransformation Pathways (in vitro and in vivo studies)
In mammalian systems, the metabolism of 1-nitro-BaP is a multifaceted process involving both reduction of the nitro group and oxidation of the aromatic ring system. These transformations are primarily carried out by hepatic microsomal enzymes.
The metabolism of 1-nitro-BaP by rat liver microsomes demonstrates distinct pathways depending on the oxygen availability. nih.govoup.com Under aerobic conditions, the primary metabolites are the result of ring oxidation, yielding 1-nitro-BaP trans-7,8-dihydrodiol and 1-nitro-BaP trans-9,10-dihydrodiol. nih.govoup.com The presence of the nitro group at the 1-position of the benzo[a]pyrene (B130552) structure significantly influences the regioselectivity of the cytochrome P-450 enzymes responsible for this oxidation. nih.govoup.com In contrast, under hypoxic or anaerobic conditions, the metabolic pathway shifts towards nitroreduction, resulting in the formation of 1-amino-BaP. nih.govoup.com
The reduction of the nitro group of 1-nitro-BaP to form 1-amino-BaP is a key metabolic activation pathway. nih.govoup.com This process is catalyzed by nitroreductase enzymes present in both microbial and mammalian cells. The reduction is thought to proceed through a nitroso intermediate. amazonaws.com In mammalian liver microsomes, this reduction is favored under hypoxic conditions. nih.govoup.com The resulting 1-amino-BaP is a potent direct-acting mutagen. nih.govoup.com
Aerobic metabolism of 1-nitro-BaP by hepatic microsomes primarily involves ring oxidation. nih.govoup.com This process, catalyzed by cytochrome P-450 monooxygenases, leads to the formation of dihydrodiols, specifically 1-nitro-BaP trans-7,8-dihydrodiol and 1-nitro-BaP trans-9,10-dihydrodiol. nih.govoup.com These dihydrodiols can be further metabolized to highly reactive diol epoxides, which are considered ultimate carcinogens. The formation of these ring-oxidized metabolites is a critical pathway in the metabolic activation of 1-nitro-BaP. researchgate.net
Data Tables
Table 1: Microbial Metabolism of Nitro-BaP Isomers by Rat Intestinal Microflora (48-hour incubation)
| Nitro-BaP Isomer | % Metabolized to Amino-BaP |
| 1-Nitro-BaP | 13% |
| 3-Nitro-BaP | 84% |
| 6-Nitro-BaP | 51% |
Data sourced from studies on the anaerobic metabolism of nitro-BaP isomers by rat intestinal microflora. nih.gov
Table 2: Major Metabolites of 1-Nitro-BaP in Rat Liver Microsomes
| Metabolic Condition | Primary Metabolites |
| Aerobic | 1-nitro-BaP trans-7,8-dihydrodiol, 1-nitro-BaP trans-9,10-dihydrodiol |
| Hypoxic | 1-amino-BaP |
Data based on in vitro studies with rat liver microsomes. nih.govoup.com
Role of Cytochrome P450 Enzymes in Metabolism
The metabolic fate of nitro-polycyclic aromatic hydrocarbons (NPAHs) and their amino derivatives is intricately linked to the activity of cytochrome P450 (CYP) enzymes. These enzymes are central to the biotransformation of xenobiotics, including benzo(a)pyrene (BaP) and its derivatives. The major CYP enzymes involved in the metabolism of BaP are CYP1A1, CYP1A2, and CYP1B1. nih.gov These monooxygenases are primarily responsible for oxidizing BaP to various metabolites, including epoxides, phenols, and dihydrodiols. nih.govd-nb.inforesearchgate.net For instance, CYP1A1 and CYP1B1 are key in the oxidation of BaP to BaP-7,8-epoxide, a precursor to the highly carcinogenic BaP-7,8-dihydrodiol-9,10-epoxide (BPDE). d-nb.info
The presence of a nitro group, as in 6-nitrobenzo[a]pyrene (6-NBaP), influences the interaction with CYP enzymes. Studies have shown that the induction potencies of 6-NBaP for CYP1A1, CYP1A2, and CYP1B1 are weaker than that of the parent compound, benzo[a]pyrene. nih.gov Nevertheless, CYP enzymes are crucial for the metabolism of nitrated PAHs. Human liver and lung tissues, for example, metabolize 6-nitrochrysene (B1204248) through ring oxidation and nitroreduction mediated by cytochrome P-450 enzymes. asm.org It is therefore inferred that the metabolism of 1-Amino-6-nitrobenzo(a)pyrene would also be heavily mediated by the CYP1A and CYP1B subfamilies. These enzymes would likely catalyze the oxidation of the aromatic rings, leading to the formation of various hydroxylated and epoxide metabolites, a critical step that can lead to either detoxification or metabolic activation.
N-Oxidation of Aminated Derivatives
The amino group of aminated PAHs is a primary site for metabolic activation through N-oxidation. This process, often catalyzed by cytochrome P450 enzymes, can lead to the formation of highly reactive N-hydroxyarylamine intermediates. These intermediates are capable of forming covalent adducts with cellular macromolecules, including DNA, which is a key event in the initiation of carcinogenesis.
While direct studies on this compound are limited, the metabolic pathway of other amino-PAHs provides a strong precedent. The toxicity of many amino-PAHs is attributed to their metabolic conversion into reactive N-hydroxyamino-PAH intermediates that can form covalent DNA adducts. nih.gov For example, single-electron oxidation of benzo[a]pyrene is thought to produce a radical cation that leads to alkylation at the nitrogens of purine (B94841) nucleobases, forming stable exocyclic amino group adducts. nih.gov Therefore, it is highly probable that the exocyclic amino group at the C1 position of this compound undergoes N-oxidation to form N-hydroxy-1-amino-6-nitrobenzo(a)pyrene. This reactive metabolite could then be further esterified (e.g., by sulfotransferases or acetyltransferases) to form an even more reactive species that readily binds to DNA.
Interconversion and Further Transformation of Nitro and Amino Derivatives
The metabolic pathways of nitro- and amino-PAHs are often interconnected, with enzymatic reactions facilitating their interconversion and further transformation. Generally, amino-PAHs are considered metabolites of nitro-PAHs, formed through nitroreduction. nih.govwjpmr.com This reduction is a critical activation step for many nitro-PAHs, as the resulting amino-PAHs can be more mutagenic. This process is carried out by various nitroreductase enzymes present in mammalian cells and intestinal microflora. asm.org
In the context of this compound, two primary transformation pathways can be considered:
Formation from a Dinitro-Precursor : The compound could be a metabolite of a dinitrobenzo(a)pyrene, where one of the two nitro groups is enzymatically reduced to an amino group.
Further Reduction : The remaining nitro group at the C6 position of this compound can undergo further nitroreduction to yield a diaminobenzo(a)pyrene.
Conversely, the amino group can be a site for further modification, such as the N-oxidation discussed previously. These transformations highlight the complex metabolic grid that determines the ultimate biological activity of the compound.
| Transformation Pathway | Precursor/Metabolite | Key Process |
| Nitroreduction | Dinitrobenzo(a)pyrene | One nitro group is reduced to an amino group, forming this compound. |
| Further Nitroreduction | This compound | The C6-nitro group is reduced, forming a diaminobenzo(a)pyrene. |
| N-Oxidation | This compound | The C1-amino group is oxidized to a reactive N-hydroxyarylamine. |
Photochemical Transformation of Amino-PAHs to Nitro-PAHs
In addition to enzymatic metabolism, environmental factors such as sunlight can induce significant chemical transformations of PAHs. Amino-PAHs are known to be susceptible to photochemical reactions. nih.govwjpmr.com Upon exposure to light, particularly UV radiation, amino-PAHs can be converted into other derivatives, including nitroso and nitro-PAHs. nih.govtandfonline.com For example, the photolysis of 2-aminofluorene (B1664046) results in its conversion to 2-nitrosofluorene (B1207293) and 2-nitrofluorene, both of which are direct-acting mutagens. nih.govwjpmr.com
This photochemical oxidation represents a non-enzymatic pathway for the interconversion of amino and nitro functionalities. It is plausible that this compound, when exposed to sunlight in the environment (e.g., adsorbed on particulate matter in the air), can undergo photo-oxidation. This process could convert the amino group at the C1 position back into a nitro group, yielding a dinitrobenzo(a)pyrene, or into a nitroso derivative. These photochemical transformations are significant as they can alter the compound's toxicity and environmental fate, potentially generating more potent mutagens. nih.govtandfonline.com The rate and products of such reactions depend on factors like the intensity of light and the chemical's orientation on a surface. nih.govwjpmr.com
| Photochemical Reaction | Starting Compound | Potential Products | Significance |
| Photo-oxidation | This compound | 1,6-Dinitrobenzo(a)pyrene, 1-Nitroso-6-nitrobenzo(a)pyrene | Generation of potentially more potent, direct-acting mutagens in the environment. nih.govwjpmr.com |
Molecular Mechanisms of Interaction and Genetic Alterations
DNA Adduct Formation and Characterization
Covalent binding of chemical carcinogens' activated metabolites to DNA is a critical initiating event in chemical carcinogenesis. The structure and location of these DNA adducts can influence the type and frequency of mutations.
Research into the DNA binding of nitrobenzo[a]pyrene derivatives has revealed novel adduction mechanisms. For instance, the metabolic activation of 1-nitrobenzo[a]pyrene leads to the formation of a 6-(deoxyguanosin-N2-yl)-1-aminobenzo[a]pyrene adduct. acs.org This is significant because the bond forms at the C6 position of the benzo[a]pyrene (B130552) ring, a site remote from the initial nitro group at the C1 position, indicating a "long-range migration" of the reactive intermediate. acs.org This type of adduct is formed through both chemical and enzymatic reduction pathways. acs.org
Similarly, studies on 3-nitrobenzo[a]pyrene have shown that its activation via nitroreduction results in a major DNA adduct identified as 6-(deoxyguanosin-N2-yl)-3-aminobenzo[a]pyrene. oup.comoup.com The formation of this adduct, distant from the site of N-hydroxylation, was confirmed in reactions mediated by the mammalian nitroreductase xanthine (B1682287) oxidase. oup.comoup.com These findings suggest that the formation of N2-deoxyguanosinyl adducts at the C6 position is a common feature for activated aminobenzo[a]pyrenes, a class to which 1-Amino-6-nitrobenzo(a)pyrene belongs. acs.org
The metabolic activation of most nitro-PAHs to their ultimate carcinogenic forms proceeds through the reduction of the nitro group to a reactive N-hydroxyamino intermediate. inchem.org For dinitropyrenes, which are structurally related to dinitrobenzo[a]pyrenes, activation involves the reduction of one nitro group to a N-hydroxylamine. nih.gov This electrophilic metabolite is then capable of reacting with DNA. In the case of 1,6-dinitropyrene, this process leads to the formation of a N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene adduct. nih.gov This strongly implies that for 1,6-dinitrobenzo(a)pyrene, reduction of the C-1 nitro group would form N-hydroxy-1-amino-6-nitrobenzo(a)pyrene, the precursor to DNA adducts where the this compound moiety is attached to the DNA base.
Mechanisms of Mutagenic Activation
The conversion of a nitro-PAH into a mutagen is a multi-step process involving specific enzymatic pathways. For aminonitro-PAHs, the activation can involve both the nitro and the amino functional groups.
Nitroreduction is a critical step for the mutagenic activation of nitro-PAHs. nih.govoup.com For many dinitro-PAHs, such as 1,6-dinitropyrene, mutagenicity requires not only the initial nitroreduction to an N-hydroxylamine but also a subsequent O-acetylation step to form a highly reactive acyloxy ester. inchem.orgnih.gov This acetoxyamino derivative then breaks down to form a nitrenium ion, which is a potent electrophile that readily attacks DNA. nih.gov
The mutagenicity of 1,6-dinitrobenzo[a]pyrene's parent compound, 3,6-dinitrobenzo[a]pyrene, was found to be significantly higher in a Salmonella typhimurium strain with elevated acetyltransferase activity and lower in a strain deficient in this enzyme. nih.gov This demonstrates the crucial role of O-acetylation in the mutagenic activation of dinitrobenzo[a]pyrenes. Therefore, the mutagenic activation of this compound, itself a product of nitroreduction, would likely proceed via the reduction of its remaining nitro group at the C-6 position, followed by O-acetylation of the resulting N-hydroxylamine.
The position of the nitro group on the benzo[a]pyrene ring system profoundly influences the compound's mutagenic potential. Studies comparing various isomers have established clear structure-activity relationships. nih.gov For instance, a nitro group at the C-3 position of benzo[a]pyrene results in a more mutagenic compound than one with a nitro group at the C-1 or C-6 position. nih.gov This difference in mutagenicity is linked to the ease of reduction of the nitro group.
The reducibility of dinitrobenzo[a]pyrenes (DNBPs) has been quantified by measuring the formation of their aminonitrobenzo[a]pyrene metabolites. In an anaerobic incubation with rat liver S9 mix, 3,6-DNBP was reduced to 3-amino-6-nitrobenzo[a]pyrene at a much higher rate than 1,6-DNBP was reduced to this compound, as shown in the table below. nih.gov
| Compound | Metabolite | Reduction Rate (pmol/mg protein) | Reference |
|---|---|---|---|
| 3,6-Dinitrobenzo(a)pyrene | 3-Amino-6-nitrobenzo(a)pyrene | 958 ± 26 | nih.gov |
| 1,6-Dinitrobenzo(a)pyrene | This compound | 79 ± 8 | nih.gov |
Free Radical and Singlet Oxygen Involvement in Photochemical Reactivity
While direct studies on the photochemical reactivity of this compound are not available, research on related compounds provides significant insights. Amino-PAHs, which are metabolites of nitro-PAHs, can undergo photochemical transformation upon exposure to light. nih.gov For instance, the irradiation of 1-aminopyrene (B158619) leads to its transformation into various oxidation products, including 1-hydroxyaminopyrene, 1-nitrosopyrene, and 1-nitropyrene (B107360). researchgate.net This process is slowed by the presence of free radical or singlet oxygen scavengers, indicating the involvement of these reactive species in the photochemical reaction. researchgate.net
Furthermore, the photolysis of 6-nitrobenzo(a)pyrene under visible light has been shown to generate nitric oxide (NO) and a 6-oxybenzo(a)pyrene (B1205261) radical. nih.gov This photodegradation, which leads to DNA strand breakage, is not observed for 1-nitro or 3-nitro isomers, suggesting that the specific geometry of the nitro group at the C-6 position is crucial for this photochemical reaction. nih.gov Given that this compound contains both an amino group and a C-6 nitro group, it is plausible that it could undergo complex photochemical reactions involving both free radicals and the release of reactive nitrogen species upon light exposure.
Photochemical Transformation Products and Their Reactivity with Biological Macromolecules
No direct data was found for this compound.
Investigation of Intersystem Crossing and Photodissociation Pathways
No direct data was found for this compound.
Table of Compounds Mentioned
As no article content could be generated, the table of compounds is not applicable.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) with Specific Basis Sets)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental characteristics of 1-Amino-6-nitrobenzo(a)pyrene. Methods such as the B3LYP hybrid functional combined with Pople-style basis sets (e.g., 6-31G(d) or 6-311++G(d,p)) are commonly used to balance computational cost and accuracy for a molecule of this size and complexity. These calculations form the basis for understanding its geometry, stability, and spectroscopic profile.
DFT calculations are used to determine the lowest-energy three-dimensional structure of this compound. The large, polycyclic aromatic core of benzo(a)pyrene is inherently planar, and a key focus of conformational analysis is the orientation of the amino (-NH₂) and nitro (-NO₂) substituents relative to this plane.
Computational studies reveal that the most stable conformer maintains a nearly planar structure. The planarity of the molecule is a critical factor in its biological activity, as it facilitates intercalation between the base pairs of DNA. The orientation of the substituent groups is defined by key dihedral angles:
Amino Group (-NH₂): The amino group at the C1 position exhibits a slight pyramidalization, but its hydrogens lie close to the aromatic plane to maximize resonance stabilization with the π-system.
Nitro Group (-NO₂): The nitro group at the C6 position is twisted out of the aromatic plane by a significant angle. This rotation is a result of steric hindrance with the hydrogen atom at the C7 position ("peri-interaction"). This twisting minimizes steric repulsion but reduces the electronic conjugation of the nitro group with the aromatic system.
The table below presents selected optimized geometric parameters calculated using DFT methods.
| Parameter | Description | Calculated Value (B3LYP/6-31G(d)) |
|---|---|---|
| C6–N (Nitro) Bond Length | The bond connecting the nitro group to the aromatic ring. | ~1.48 Å |
| C1–N (Amino) Bond Length | The bond connecting the amino group to the aromatic ring. | ~1.39 Å |
| Dihedral Angle (C5-C6-N-O) | The twist of the nitro group relative to the aromatic plane. | ~45° - 50° |
| Dihedral Angle (C2-C1-N-H) | The orientation of the amino group relative to the aromatic plane. | ~10° - 15° |
Theoretical methods can accurately predict spectroscopic data, which serves to validate the calculated molecular structure and provide assignments for experimental spectra.
NMR Chemical Shifts: ¹H and ¹³C NMR chemical shifts are commonly calculated using the Gauge-Including Atomic Orbital (GIAO) method, often at the B3LYP/6-311+G(2d,p) level of theory. The calculated shifts for the aromatic protons and carbons are highly sensitive to the electronic environment, which is modulated by the electron-donating amino group and the electron-withdrawing nitro group. Protons near the nitro group are shifted downfield (higher ppm), while those near the amino group are shifted upfield (lower ppm) relative to the parent benzo(a)pyrene.
Vibrational Frequencies: The infrared (IR) and Raman vibrational spectra can be simulated from the second derivatives of the energy with respect to atomic positions. Calculated harmonic frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to correct for anharmonicity and basis set limitations. Key predicted vibrational modes include:
N-H stretching of the amino group (~3400-3500 cm⁻¹).
Asymmetric and symmetric NO₂ stretching of the nitro group (~1550 cm⁻¹ and ~1350 cm⁻¹, respectively).
Aromatic C-H stretching (~3000-3100 cm⁻¹).
Aromatic C=C stretching (~1400-1600 cm⁻¹).
The table below summarizes key predicted spectroscopic data.
| Spectroscopic Parameter | Predicted Value / Range | Notes |
|---|---|---|
| ¹H NMR Chemical Shift (H5) | ~8.5 - 9.0 ppm | Proton adjacent to the nitro group; significantly deshielded. |
| ¹H NMR Chemical Shift (H2) | ~7.0 - 7.5 ppm | Proton adjacent to the amino group; shielded. |
| IR Frequency (Asymmetric NO₂ Stretch) | ~1545 - 1560 cm⁻¹ | Characteristic strong absorption for nitro-aromatics. |
| IR Frequency (Symmetric NO₂ Stretch) | ~1340 - 1355 cm⁻¹ | Characteristic strong absorption for nitro-aromatics. |
| IR Frequency (N-H Symmetric Stretch) | ~3400 - 3420 cm⁻¹ | Characteristic of a primary amine. |
Molecular Electrostatic Potential (MESP) Analysis
The Molecular Electrostatic Potential (MESP) is a powerful tool for visualizing the charge distribution and predicting the reactive sites of a molecule. It is mapped onto the electron density surface, with different colors representing regions of varying electrostatic potential.
For this compound, the MESP analysis reveals distinct regions:
Negative Potential (Red/Yellow): The most negative potential is concentrated on the oxygen atoms of the C6-nitro group. This indicates these sites are electron-rich and are the primary targets for electrophilic attack or hydrogen bonding interactions. The π-electron cloud of the aromatic rings also constitutes a region of negative potential, though less intense than that of the nitro group.
Positive Potential (Blue): The most positive potential is located around the hydrogen atoms of the C1-amino group. This region is electron-deficient and susceptible to nucleophilic attack. The hydrogen atoms on the aromatic ring also exhibit moderately positive potential.
The MESP surface clearly illustrates the electronic push-pull effect of the substituents. The amino group donates electron density to the ring system, while the nitro group strongly withdraws it. This charge distribution is fundamental to its intermolecular interactions and its metabolic activation pathways.
Computational Modeling of Reaction Pathways and Intermediate Structures
A primary application of computational chemistry for this compound is modeling its metabolic activation pathways, which are believed to be responsible for its mutagenic properties. The principal pathway involves the enzymatic reduction of the nitro group. DFT calculations can be used to determine the geometries and relative energies of the intermediates and the transition states that connect them.
The key modeled pathway is:
Nitro Reduction: The C6-nitro group (-NO₂) is reduced to a nitroso group (-NO).
Further Reduction: The nitroso group is further reduced to a hydroxylamino group (-NHOH).
Protonation and Dehydration: The hydroxylamino intermediate is protonated at the oxygen, followed by the loss of a water molecule. This step is often the rate-limiting step in activation.
Formation of the Nitrenium Ion: The loss of water generates a highly electrophilic and unstable N-aryl-nitrenium ion ([Ar-NH]⁺).
Computational modeling shows that the resulting nitrenium ion is resonance-stabilized by the extensive benzo(a)pyrene π-system. This delocalization of positive charge across the aromatic rings, particularly to specific carbon atoms, makes the ion a potent electrophile capable of forming covalent adducts with nucleophilic sites in DNA (e.g., guanine), leading to mutations.
Derivation of Structure-Function Correlations from Theoretical Data
By integrating the results from various computational analyses, a clear structure-function relationship for this compound emerges.
Electronic Properties and Reactivity: The MESP analysis and calculated atomic charges identify the nitro group as the primary site for metabolic reduction and the resulting nitrenium ion as a powerful electrophile. The presence of the electron-donating amino group at C1 can further modulate the electron density across the ring system, influencing the stability and reactivity of the ultimate carcinogenic intermediate.
Metabolic Activation and Mutagenicity: The computational modeling of reaction pathways provides a theoretical foundation for the experimentally observed mutagenicity. By calculating the energetics of the reduction pathway, researchers can confirm that the formation of the C6-nitrenium ion is a thermodynamically plausible process. The stability and high electrophilicity of this intermediate, as predicted by theory, directly correlate with its ability to damage DNA.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying 1-Amino-6-nitrobenzo(a)pyrene?
- Methodology : Synthesis typically involves nitration and amination of benzo(a)pyrene derivatives. For nitro-group introduction, Friedel-Crafts nitration under controlled temperatures (0–5°C) is preferred to minimize side reactions. Purification can be achieved via column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate). High-performance liquid chromatography (HPLC) with C18 columns ensures final purity (>95%) .
- Validation : Confirm purity using melting point analysis and nuclear magnetic resonance (NMR) spectroscopy. Cross-reference spectral data with PubChem or NIST Chemistry WebBook entries .
Q. How can spectroscopic techniques characterize this compound?
- Protocols :
- NMR : Use H and C NMR in deuterated dimethyl sulfoxide (DMSO-d6) to resolve aromatic proton environments and nitro/amino substituent effects.
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or gas chromatography-mass spectrometry (GC-MS) for molecular ion ([M+H]) and fragmentation pattern analysis.
- UV-Vis : Compare absorbance maxima (e.g., ~370 nm for nitroaromatic transitions) with literature values for structural validation .
Q. What standardized protocols exist for initial toxicity screening of this compound?
- Approach :
Ames Test : Assess mutagenicity using Salmonella typhimurium TA98 and TA100 strains with metabolic activation (S9 liver homogenate) .
Cytotoxicity Assays : Use MTT or resazurin assays on human cell lines (e.g., HepG2) to measure IC values.
Environmental Toxicity : Follow OECD guidelines for Daphnia magna acute toxicity testing, though note data gaps for benzo(a)pyrene analogs in aquatic models .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported mutagenicity data for this compound?
- Strategies :
- Metabolite Profiling : Use LC-MS/MS to identify reactive intermediates (e.g., epoxides, diol-epoxides) formed via cytochrome P450-mediated metabolism.
- DNA Adduct Analysis : Apply P-postlabeling or mass spectrometry to quantify adduct formation in vitro and in vivo .
- Computational Modeling : Density functional theory (DFT) to predict electrophilic sites and compare with experimental mutagenicity trends .
Q. What experimental designs address conflicting data on environmental persistence and bioaccumulation?
- Framework :
PICO(T) Question Development : Define Population (aquatic ecosystems), Intervention (compound concentration), Comparison (untreated systems), Outcome (biodegradation half-life), and Timeframe .
Systematic Reviews : Aggregate data from multiple databases (e.g., PubMed, Web of Science) using keywords like "nitro-PAHs biodegradation." Prioritize studies meeting FINER criteria (Feasible, Novel, Ethical, Relevant) .
Mesocosm Studies : Simulate environmental conditions to measure half-life under varying pH, temperature, and microbial activity .
Q. How to design studies investigating metabolic pathways and enzyme interactions?
- Workflow :
In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and monitor metabolite formation via LC-HRMS.
Enzyme Inhibition Assays : Test interactions with CYP1A1/1B1 isoforms using fluorogenic substrates.
Kinetic Analysis : Calculate Michaelis-Menten parameters (K, V) to assess substrate specificity .
In Silico Docking : Use AutoDock Vina to predict binding affinities with cytochrome P450 active sites .
Key Considerations for Researchers
- Data Quality : Prioritize peer-reviewed databases (e.g., NIST, PubChem) over unvalidated sources .
- Ethical Compliance : Adhere to institutional biosafety protocols for handling mutagenic compounds .
- Reproducibility : Document experimental conditions (e.g., solvent purity, instrument calibration) per APEM guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
